N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group and a fluorophenylthioacetamide side chain. The compound’s structural complexity allows for diverse biological activities depending on substituent modifications. Below, we compare its properties with structurally related analogs, emphasizing synthesis, biological activity, and physicochemical characteristics.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLFPLYEUCPMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives with pyridazine rings, under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated triazolopyridazine intermediate.
Introduction of the Fluorophenylthioacetamide Moiety: This step involves the nucleophilic substitution of a suitable acetamide precursor with a 4-fluorophenylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenylthioacetamide moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- LIN28 Inhibition : C1632 (CAS 108825-65-6) demonstrates robust activity in downregulating LIN28, rescuing let-7 miRNA function, and suppressing tumor growth . The target compound’s fluorophenylthio group may offer improved specificity or potency.
- Structural-Activity Relationship (SAR) : Chlorophenyl (CAS 894062-55-6 ) and ethoxyphenyl (CAS 721964-51-8 ) substituents likely alter target selectivity and pharmacokinetics.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₅FN₆OS | 406.43 | ~3.5 | Low (hydrophobic) |
| CAS 108825-65-6 (C1632) | C₁₆H₁₅N₇O | 337.35 | ~2.8 | Moderate |
| ChemSpider 18371651 | C₂₁H₁₇ClN₆O₂S | 452.92 | ~4.0 | Low |
| CAS 721964-51-8 | C₂₁H₁₈FN₅O₂S | 423.46 | ~3.2 | Moderate |
| CAS 1060183-69-8 | C₂₇H₁₉N₅OS | 461.50 | ~5.0 | Very low |
Analysis :
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a compound with significant biological activity, particularly in the fields of oncology and neuropharmacology. This compound is part of a broader class of triazole derivatives that have shown promise as therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. Its structure features a triazolo-pyridazine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyridazine moiety exhibit anticancer properties . For example, related derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
The compound's mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been explored for its potential as an anxiolytic and antiepileptic agent . The pharmacological profile suggests that it may modulate neurotransmitter systems, providing therapeutic effects in anxiety and seizure disorders.
Case Studies and Research Findings
- Anxiolytic Activity : In vivo studies have shown that triazolo derivatives can reduce anxiety-like behaviors in animal models. These effects are likely mediated through GABAergic pathways.
- Antiepileptic Potential : Experimental models of epilepsy have demonstrated that certain derivatives can significantly reduce seizure frequency and duration.
- Mechanistic Insights : Studies utilizing molecular docking and binding assays have revealed that these compounds interact with various receptors and enzymes, including c-Met kinase, which is implicated in cancer progression.
Summary of Findings
The biological activities of this compound suggest its potential as a multi-target therapeutic agent:
- Antitumor Activity : Effective against multiple cancer cell lines.
- Neuropharmacological Effects : Potential anxiolytic and antiepileptic benefits.
Q & A
Q. What computational tools predict off-target interactions for this compound?
- SwissTargetPrediction : Prioritizes potential targets based on structural similarity to known ligands .
- Molecular dynamics (MD) simulations : Model protein-ligand interactions over time to assess binding stability .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-canonical targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
